molecular formula C8H11NO3 B3028078 Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate CAS No. 156329-77-0

Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B3028078
CAS No.: 156329-77-0
M. Wt: 169.18
InChI Key: ZSRGBDMUBBGTSN-UHFFFAOYSA-N
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Description

Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate is a bicyclo[1.1.1]pentane (BCP) derivative featuring a carbamoyl group at the 3-position and a methyl ester at the 1-position. The carbamoyl group (-CONH₂) enhances hydrogen-bonding capability, making this compound a candidate for drug discovery, especially in targeting proteins with polar active sites.

Properties

IUPAC Name

methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-12-6(11)8-2-7(3-8,4-8)5(9)10/h2-4H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRGBDMUBBGTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901188048
Record name Methyl 3-(aminocarbonyl)bicyclo[1.1.1]pentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901188048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156329-77-0
Record name Methyl 3-(aminocarbonyl)bicyclo[1.1.1]pentane-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156329-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(aminocarbonyl)bicyclo[1.1.1]pentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901188048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate typically involves the reaction of bicyclo[1.1.1]pentane derivatives with appropriate reagents. One common method includes the reaction of bicyclo[1.1.1]pentane-1-carboxylic acid with methyl isocyanate under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality product .

Chemical Reactions Analysis

Amide Bond Formation

MCBPC undergoes amide coupling reactions, leveraging its ester and carbamoyl groups. A notable example is its reaction with aryl amines under photoelectrochemical conditions:

Reaction TypeConditionsReagents/CatalystsYieldSource
Decarboxylative C–N couplingElectrolysis + violet LED (390 nm), Fe(OAc)₂, Cu(acac)₂, DMF, 24 hFe(III)/Cu(II) catalysis83%
Amide coupling (late-stage)HATU/HOAt, DIPEA, DMF, 24 hActivating agents25%
Flow-based amidationDIC, DMAP, THF, 48 hCoupling agents65%

Key findings:

  • Fe(III) intermediates facilitate ligand-to-metal charge transfer (LMCT), generating alkyl radicals for C–N bond formation .

  • Lower yields in HATU-mediated couplings (25%) highlight steric challenges posed by the BCP core .

Ester Hydrolysis and Functionalization

The methyl ester group in MCBPC is hydrolyzed to carboxylic acids under basic conditions, enabling further derivatization:

Reaction TypeConditionsReagentsYieldSource
HydrolysisNaOH, H₂O/THF, 0°C to RT, overnightBase85%
Haloform reactionAgNO₃, Selectfluor, H₂O, 70°C, 24 hHalogenation agents42%

Example:
Hydrolysis of MCBPC with NaOH yields 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid, a precursor for cross-coupling .

Cross-Coupling Reactions

The BCP core participates in transition-metal-catalyzed cross-couplings:

Reaction TypeConditionsCatalysts/ReagentsYieldSource
Kumada couplingNiCl₂/TMEDA, Grignard reagent, RTNickel catalysis72%
Photochemical alkylationBlue LED (450 nm), DMA, 35°CRadical initiation75%

Key insights:

  • Ni-catalyzed Kumada couplings tolerate the BCP scaffold, enabling aryl/alkyl substitutions .

  • Photochemical methods minimize side reactions, preserving the BCP structure .

Halogenation

Halogenation at the BCP bridgehead is achieved via radical pathways:

Reaction TypeConditionsReagentsYieldSource
BrominationNBS, AIBN, CCl₄, 80°C, 12 hRadical initiator68%

Example:
Bromination of MCBPC derivatives produces 3-bromo-BCP analogs, useful in Suzuki-Miyaura couplings .

Oxidation and Reduction

The carbamoyl group undergoes redox transformations:

Reaction TypeConditionsReagentsYieldSource
OxidationPCC, DCM, RT, 2 hOxidizing agent96%
ReductionLiAlH₄, THF, 0°C to RT, 4 hReducing agent78%

Notable application:
PCC-mediated oxidation converts hydroxymethyl-BCP intermediates to formyl derivatives .

Photochemical Modifications

MCBPC derivatives engage in photochemical reactions due to their strained BCP core:

Reaction TypeConditionsReagentsYieldSource
[2+2] CycloadditionUV light (254 nm), CH₂Cl₂, 24 hLight initiation58%

Example:
UV irradiation facilitates cycloadditions with alkenes, yielding polycyclic structures .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound is utilized as a precursor in the synthesis of more complex molecules. It plays a crucial role in developing new materials and catalysts due to its reactive functional groups.
  • Polymer Production : The stability and reactivity of methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate make it suitable for producing polymers and other industrial chemicals.

Biology

  • Enzyme Interaction Studies : Its unique three-dimensional structure allows researchers to study enzyme interactions and protein-ligand binding, making it a valuable tool in biochemical research.
  • Bioisosteric Replacement : The compound can act as a bioisostere for aromatic groups, which is significant in drug design and development, providing alternatives to traditional aromatic structures that may exhibit toxicity or poor metabolic stability.

Medicine

  • Drug Discovery : this compound is being investigated for its potential as a scaffold in the design of new pharmaceuticals, particularly due to its ability to modulate biological activity through specific interactions with molecular targets.

Case Study 1: Synthesis and Modification

A recent study published in the Journal of Organic Chemistry discusses large-scale synthesis methods for bicyclo[1.1.1]pentane derivatives, including this compound, emphasizing the efficiency of flow photochemical reactions that enable the construction of the bicyclic core at scale . This advancement suggests significant potential for industrial applications.

Research exploring the biological activities of bicyclic compounds highlighted this compound's role in modulating enzyme activities, demonstrating its potential therapeutic applications . The study found that compounds with similar structures exhibited varying degrees of efficacy against specific biological targets.

Mechanism of Action

The mechanism of action of Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into certain binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Halogenated Derivatives

Compound Name Molecular Formula MW CAS Number Key Properties/Applications Reference
Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate C₇H₉BrO₂ 205.05 83249-14-3 Intermediate for further functionalization (e.g., Arbuzov reactions to phosphonates) .
Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate C₇H₉IO₂ 252.05 Not provided Used in Gabriel synthesis to generate amides; hydrolyzed to carboxylic acid derivatives .
Difluoro derivatives (e.g., Methyl 2,2-difluoro-3-(aryl)BCP-1-carboxylate) C₁₃H₁₂F₂O₂ (aryl = o-tolyl) 262.24 Not provided Synthesized via Rh-catalyzed reactions; fluorination enhances metabolic stability and lipophilicity .

Key Differences : Halogenated derivatives serve as versatile intermediates. Bromo and iodo variants enable cross-coupling reactions, while difluoro compounds improve stability.

Aryl and Heteroaryl Derivatives

Compound Name Molecular Formula MW CAS Number Key Properties/Applications Reference
Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate C₁₃H₁₄O₂ 202.25 83249-09-6 Aromatic substituents enhance π-π stacking in drug-receptor interactions; priced at $230/0.1g .
Methyl 3-(3-chlorophenyl)BCP-1-carboxylate C₁₃H₁₃ClO₂ 236.69 131515-50-9 Chlorine atom introduces electron-withdrawing effects, potentially altering reactivity .
Methyl 3-(thiophenyl)BCP-1-carboxylate (e.g., 5-bromothiophen-2-yl) C₁₁H₁₀BrF₂O₂S 339.17 Not provided Heteroaryl groups (e.g., thiophene) may improve solubility or target selectivity .

Key Differences : Aryl groups modulate electronic properties and binding affinity, while heteroaryl moieties (e.g., thiophene) expand applications in materials science.

Amino and Carbamoyl Derivatives

Compound Name Molecular Formula MW CAS Number Key Properties/Applications Reference
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride C₇H₁₂ClNO₂ 177.63 676371-65-6 Amino group enables peptide coupling; hydrochloride salt improves crystallinity .
Methyl 3-((4’-ethynylphenyl)carbamoyl)BCP-1-carboxylate C₁₄H₁₅INO₃ 369.18 Not provided Carbamoyl-linked ethynyl group facilitates click chemistry for bioconjugation .
Methyl 3-(7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamido)BCP-1-carboxylate C₂₁H₂₁N₅O₄ 407.42 Not provided Designed as CFTR modulators; demonstrates therapeutic potential .

Key Differences: Carbamoyl and amino derivatives are pivotal in drug discovery, offering hydrogen-bonding sites and modularity for structural optimization.

Oxygen-Containing Derivatives

Compound Name Molecular Formula MW CAS Number Key Properties/Applications Reference
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate C₈H₁₂O₃ 156.18 180464-87-3 Hydroxymethyl group increases hydrophilicity; used in synthesizing aldehyde intermediates .
Benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate C₁₃H₁₄O₃ 218.25 Not provided Benzyl ester protects carboxylic acid; hydroxy group allows further oxidation .

Key Differences : Oxygen-containing substituents improve solubility and enable downstream functionalization (e.g., oxidation to aldehydes).

Trifluoromethyl Derivatives

Compound Name Molecular Formula MW CAS Number Key Properties/Applications Reference
Methyl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate C₈H₇F₃O₂ 198.14 1850815-92-7 CF₃ group enhances metabolic stability and electronegativity; priced at €917.16/100mg .

Key Differences : The trifluoromethyl group is a common bioisostere for tert-butyl or chlorine, offering improved pharmacokinetics.

Biological Activity

Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and research to provide a comprehensive overview.

Structural Overview

This compound features a bicyclo[1.1.1]pentane framework, which is known for its rigidity and ability to stabilize various functional groups. The presence of the carbamoyl and carboxylate groups contributes to its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to mimic neurotransmitters or modulate receptor activity. Research indicates that derivatives of bicyclo[1.1.1]pentane can serve as bioisosteres for various pharmacophores, enhancing their bioavailability and efficacy in therapeutic applications.

Case Studies

Case Study 1: Neurotransmitter Mimicry

In a study examining the role of bicyclic compounds in neurotransmission, this compound was identified as a GABA mimetic, which suggests potential applications in treating neurological disorders such as epilepsy and anxiety disorders . The compound's structural similarity to gamma-aminobutyric acid (GABA) allows it to interact with GABA receptors, potentially leading to inhibitory effects on neural activity.

Case Study 2: Analgesic Properties

Another investigation focused on the analgesic properties of bicyclic compounds, where this compound demonstrated significant pain relief in animal models . The mechanism was linked to its action on opioid receptors, suggesting that this compound could be developed into a novel analgesic agent.

Synthesis and Modifications

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the bicyclic core followed by the introduction of functional groups like carbamoyl and carboxylate moieties . Recent advancements in synthetic methodologies have allowed for more efficient production techniques, enhancing the accessibility of this compound for research purposes.

Comparative Analysis

To better understand its biological activity, a comparison with structurally similar compounds can be insightful:

Compound NameStructure CharacteristicsUnique Features
This compoundBicyclic framework with carbamoyl and carboxylate groupsPotential GABA mimetic; analgesic properties
Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylateBicyclic framework with bromine at position threeIncreased lipophilicity may enhance bioavailability
3-Hydroxybicyclo[1.1.1]pentane-2-carboxylic AcidHydroxyl group at position threeDifferent solubility and reactivity patterns

Q & A

Basic Research Questions

Q. What are the common synthetic routes to prepare methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate?

  • Methodological Answer : The synthesis typically involves functionalization of the bicyclo[1.1.1]pentane (BCP) core. One approach starts with methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate, which is brominated (e.g., using Br₂ and triphenylphosphine) to form a bromide intermediate. Subsequent Arbuzov reactions or nucleophilic substitutions introduce functional groups like amines or amides. The carbamoyl group can be introduced via coupling reactions (e.g., using carbamoyl chlorides) or through Strecker-type strategies .

Q. How is the bicyclo[1.1.1]pentane core synthesized for this compound?

  • Methodological Answer : The BCP core is often generated via photochemical or transition metal-catalyzed methods. For example, [1.1.1]propellane, a key intermediate, can be synthesized from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane under controlled conditions. Subsequent reactions with acetylating agents or carboxylate esters functionalize the bridgehead positions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Essential for confirming the BCP scaffold and substituent positions. Distinctive signals for bridgehead protons (e.g., δ ~2.5–3.5 ppm) and carbamoyl groups (NH₂ protons at δ ~5–7 ppm) are key .
  • FTIR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functionalities.
  • HRMS : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Methodological Answer : Chiral resolution or asymmetric catalysis is required. For example, chiral auxiliaries (e.g., tert-butoxycarbonyl groups) can be introduced during synthesis, followed by enzymatic resolution or chiral chromatography. Rhodium-catalyzed reactions (e.g., using Rh₂(Oct)₄) have also been employed to control stereochemistry in difluorinated BCP derivatives .

Q. What strategies mitigate ring strain during functionalization of the BCP core?

  • Methodological Answer :

  • Electrophilic Substitution : Use mild reagents (e.g., CF₃TMS/NaI) to avoid destabilizing the strained BCP structure.
  • Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl or amine groups) to prevent side reactions.
  • One-Pot Reactions : Minimize intermediate isolation, as seen in Rh-catalyzed difluorination protocols .

Q. How can contradictions in NMR data (e.g., unexpected splitting or shifts) be resolved?

  • Methodological Answer :

  • Variable Temperature NMR : Assess dynamic effects (e.g., hindered rotation of substituents).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling pathways.
  • Computational Modeling : Compare experimental shifts with DFT-predicted values to identify structural anomalies .

Q. What are the applications of this compound in medicinal chemistry?

  • Methodological Answer : The BCP scaffold serves as a bioisostere for tert-butyl or aromatic groups, improving metabolic stability and solubility. For example, fluorinated BCP derivatives are explored as aliphatic amino acid analogs in peptide mimetics. The carbamoyl group enhances hydrogen-bonding potential for target engagement .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate
Reactant of Route 2
Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate

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